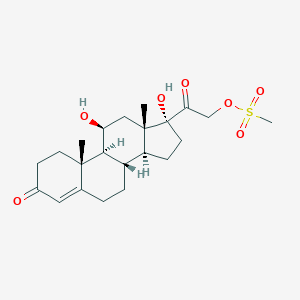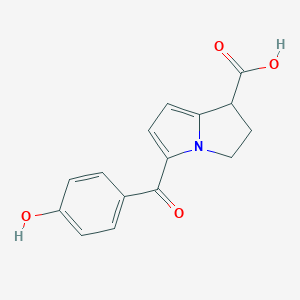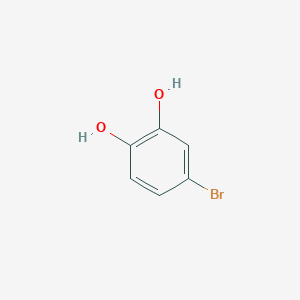
Cortisol 21-mesylate
説明
Cortisol 21-mesylate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety .
Synthesis Analysis
The synthesis of cortisol and its derivatives has been a topic of interest in the scientific community. For instance, the synthesis of cortisol confirmed the need for the C11 hydroxyl . The synthesis of cortisol and its derivatives, such as dexamethasone mesylate, has been explored in various studies .
Molecular Structure Analysis
The molecular formula of Cortisol 21-mesylate is C22H32O7S. Its average mass is 440.550 Da, and its monoisotopic mass is 440.186859 Da .
Chemical Reactions Analysis
The colorimetric method, which relies on a chemical reaction to facilitate a change in visible color, is an excellent strategy for detecting cortisol and its derivatives . This method is simple in design, inexpensive, and reliable as a standard cortisol analysis technique .
Physical And Chemical Properties Analysis
The physical and chemical properties of cortisol and its derivatives can be analyzed using various methods. For instance, the molecular formula of Cortisol 21-mesylate is C22H32O7S .
科学的研究の応用
Parkinson’s Disease Research
Cortisol is a much-studied hormone that can disrupt mitochondrial function and increase oxidative stress and neuroinflammation, which are recognized as key underlying disease mechanisms in Parkinson’s Disease (PD) . The interrelated multifactorial actions of cortisol and klotho, an aging-suppressor protein, have potential implications in the pathogenesis of PD .
Muscle Strength and Mass Studies
Cortisol has been associated with a reduction in muscle strength and mass . A Mendelian randomization study found that one standard deviation increase in cortisol was associated with a standard deviation reduction in grip strength, whole-body lean mass, and appendicular lean mass . This suggests the impact of cortisol on the development of sarcopenia, a condition characterized by loss of muscle mass and function .
Stress Detection and Monitoring
Cortisol, being a stress hormone, plays a critical role in maintaining whole-body homeostasis . It has been used in research for stress detection and monitoring, which is important for understanding health disorders and economic burden .
Aging and Chronic Stress Studies
Aging and chronic stress lead to dysregulation of the hypothalamic-pituitary-adrenal axis and disruption of cortisol circadian rhythms . This results in chronic and mild cortisol excess, contributing to the development of age-related disorders .
Cardiometabolic Disorders Research
Prolonged exposure to pathological cortisol, as a result of Cushing’s syndrome or long-term glucocorticoid administration, causes cardiometabolic disorders . This includes changes in body composition such as central obesity, osteoporosis, and sarcopenia .
Glucose Metabolism Studies
Cortisol influences glucose metabolic traits such as glucose, insulin, and HOMA-IR . These traits are known to be involved in muscle-related traits . Understanding the role of cortisol in glucose metabolism can provide insights into various health conditions.
作用機序
Target of Action
Cortisol 21-mesylate is a derivative of cortisol, a glucocorticoid hormone produced by the adrenal glands . The primary target of cortisol and its derivatives is the glucocorticoid receptor, a type of nuclear receptor that is present inside many types of cells . When cortisol or its derivatives bind to the glucocorticoid receptor, it triggers a series of events that lead to changes in gene expression within the cell .
Mode of Action
It’s known that cortisol and its derivatives can bind to the glucocorticoid receptor, leading to changes in the cell . This binding can influence the transcription of various genes, leading to changes in the production of proteins and other molecules within the cell .
Biochemical Pathways
Cortisol and its derivatives play a crucial role in numerous physiological processes, including the regulation of metabolism, immune response, and stress response . They are involved in various biochemical pathways, including the regulation of glucose levels in the blood through a process known as gluconeogenesis . Additionally, they play a role in lipid and protein metabolism, helping to regulate the body’s use of fats and proteins for energy .
Pharmacokinetics
These hormones are typically well-absorbed and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The binding of cortisol 21-mesylate to the glucocorticoid receptor can lead to a wide range of effects at the molecular and cellular level. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of immune responses . Some studies suggest that cortisol 21-mesylate may have unique properties, acting as a long-acting antiglucocorticoid in certain cell types .
Action Environment
The action of cortisol 21-mesylate, like other glucocorticoids, can be influenced by various environmental factors. For example, stress can trigger the release of cortisol and increase the levels of glucocorticoids in the body . Additionally, factors such as diet, sleep, and exercise can also influence the levels of these hormones .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMXNPUMXZCVGU-CWNVBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985340 | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol 21-mesylate | |
CAS RN |
6677-96-9 | |
| Record name | Cortisol 21-mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)


![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)



![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

